Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
CAS No.:
Cat. No.: VC13457258
Molecular Formula: C10H18BrNO4S
Molecular Weight: 328.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BrNO4S |
|---|---|
| Molecular Weight | 328.23 g/mol |
| IUPAC Name | azanium;[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate |
| Standard InChI | InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m1./s1 |
| Standard InChI Key | GFBVBBRNPGPROZ-ZEMXJPTRSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)[O-])[C@@H](C2=O)Br.[NH4+] |
| Canonical SMILES | CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |
Introduction
Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate is a complex organic compound featuring a unique bicyclic structure with a bromine atom and a methanesulfonate group. This compound is characterized by its specific stereochemistry, which plays a crucial role in its potential biological activity and chemical reactivity. The presence of the methanesulfonate group enhances its solubility and reactivity in various chemical environments, making it a valuable intermediate in drug synthesis and catalysis .
Synthesis
The synthesis of this compound typically involves multiple steps, each requiring careful control to achieve high yields and selectivity for the desired stereoisomer. The process may involve nucleophilic substitution reactions, which are facilitated by the presence of the bromine atom.
Drug Synthesis
Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate can serve as a versatile intermediate in the synthesis of pharmaceutical compounds. Its unique structure and reactivity make it suitable for constructing complex molecules with specific biological activities.
Catalysis
The compound's ability to participate in various chemical reactions, including nucleophilic substitutions, makes it a potential candidate for catalytic applications. Its methanesulfonate group can enhance solubility and reactivity in catalytic systems.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate | Bicyclic with bromine and methanesulfonate | Unique stereochemistry and functional groups |
| Ammonium 3-bromoheptanoate | Bicyclic with bromine | Different functional groups |
| Dimethylsulfamoyl bromide | Sulfamoyl derivative | Different reactivity due to sulfonamide group |
| 3-Bromocyclopentane | Cyclic structure | Lacks bicyclic complexity |
This comparison highlights the distinctiveness of the compound due to its specific stereochemistry and functional groups, which confer unique biological activities and reactivity profiles.
Safety and Handling
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